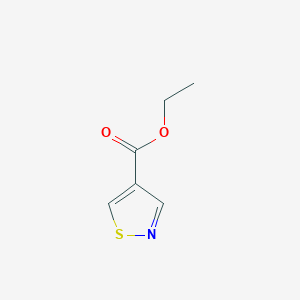

Ethyl 1,2-thiazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 1,2-thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,2-thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,2-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-7-10-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXMJBAGIWBTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 1,2-Thiazole-4-Carboxylate: A Technical Monograph

Part 1: Executive Summary & Structural Alert

Compound Identity: Ethyl 1,2-thiazole-4-carboxylate IUPAC Name: Ethyl isothiazole-4-carboxylate CAS Registry Number: 165275-43-4 (Ethyl ester), 822-82-2 (Parent acid) Molecular Formula: C₆H₇NO₂S Molecular Weight: 157.19 g/mol

⚠️ Structural Alert: The Isomer Distinction

CRITICAL: Researchers frequently confuse 1,2-thiazole (Isothiazole) with its more common isomer, 1,3-thiazole (Thiazole) .

-

1,3-Thiazole: Nitrogen and Sulfur are separated by one carbon. (Common in natural products like Vitamin B1).

-

1,2-Thiazole (Isothiazole): Nitrogen and Sulfur are adjacent (N-S bond). This imparts distinct electronic properties, specifically a weaker N-S bond susceptible to reductive cleavage and unique aromatic character.

This guide focuses exclusively on the 1,2-isomer (Isothiazole).

Part 2: Physicochemical Profile & Electronic Structure

Electronic Distribution

The isothiazole ring is a five-membered heteroaromatic system. Unlike 1,3-thiazole, the adjacent electronegative heteroatoms (N and S) create a significant dipole.

-

Aromaticity: Isothiazole is aromatic, but the N-S bond introduces a degree of localized double-bond character.

-

Basicity: The nitrogen lone pair is in an sp² orbital, orthogonal to the π-system, making it potentially basic. However, the inductive effect of the adjacent sulfur renders isothiazole significantly less basic (pKa ~ -0.5) than pyridine or 1,3-thiazole (pKa ~ 2.5).

-

Electrophilic Susceptibility: The ring is electron-deficient due to the inductive withdrawal of the N-S moiety. Electrophilic substitution (e.g., nitration, halogenation) is difficult and, if it occurs, favors the C-4 position. Since C-4 is occupied by the carboxylate in this target, the ring is highly deactivated toward further electrophilic attack.

Solubility & Stability

-

Physical State: Colorless to pale yellow liquid/low-melting solid.

-

Solubility: Highly soluble in polar organic solvents (DCM, THF, Ethanol, DMSO). Sparingly soluble in water.

-

Stability: The ester moiety is stable under standard conditions. The isothiazole ring is stable to acid but sensitive to strong reducing agents (Raney Ni, H₂/Pd) and strong nucleophiles which can trigger ring-opening via N-S bond cleavage.

Part 3: Synthetic Methodologies

The synthesis of ethyl isothiazole-4-carboxylate is non-trivial compared to its 1,3-isomer. The most authoritative and regioselective method involves 1,3-Dipolar Cycloaddition .

Primary Route: 1,3-Dipolar Cycloaddition of Nitrile Sulfides

This method is preferred for its high regioselectivity. Nitrile sulfides are unstable intermediates generated in situ from 1,3,4-oxathiazol-2-ones.

Mechanism:

-

Precursor Formation: Thermal decomposition of 1,3,4-oxathiazol-2-one releases CO₂ to generate a transient nitrile sulfide dipole.

-

Cycloaddition: The nitrile sulfide undergoes a [3+2] cycloaddition with ethyl propiolate (the dipolarophile).

-

Regioselectivity: The reaction strongly favors the formation of the isothiazole-4-carboxylate over the 5-isomer due to electronic matching between the dipole and the electron-deficient alkyne.

DOT Diagram: Synthetic Pathway

Caption: Synthesis of Ethyl Isothiazole-4-carboxylate via 1,3-Dipolar Cycloaddition of in situ generated nitrile sulfides.

Part 4: Reactivity & Functionalization

The chemical utility of ethyl isothiazole-4-carboxylate lies in its dual reactivity: the conventional ester chemistry and the unique metallation chemistry of the isothiazole ring.

Ester Functionalization

The C-4 ester is a versatile handle for medicinal chemistry campaigns:

-

Hydrolysis: Quantitative conversion to isothiazole-4-carboxylic acid using LiOH/THF/H₂O.

-

Amidation: Direct aminolysis or coupling via the acid chloride allows the introduction of complex amines. This is the primary route for generating bioactive isothiazole carboxamides (e.g., antiviral candidates).

-

Reduction: Reduction with LiAlH₄ or DIBAL-H yields (isothiazol-4-yl)methanol.

C-5 Lithiation (The "Expert" Reaction)

The C-5 proton of isothiazole is relatively acidic due to the inductive effect of the adjacent sulfur and the electron-withdrawing ester at C-4.

-

Protocol: Treatment with TMPMgCl·LiCl (Knochel-Hauser base) or LDA at -78°C generates the C-5 carbanion.

-

Utility: This species can be trapped with electrophiles (aldehydes, alkyl halides, iodine) to generate 4,5-disubstituted isothiazoles, significantly expanding the SAR (Structure-Activity Relationship) space.

DOT Diagram: Reactivity Map

Caption: Divergent reactivity profile showing ester transformations (Green) and ring functionalization (Red).

Part 5: Experimental Protocol

Protocol: Hydrolysis to Isothiazole-4-carboxylic Acid

This protocol converts the ethyl ester to the free acid, a common precursor for drug discovery.

Reagents:

-

Ethyl isothiazole-4-carboxylate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)

-

Tetrahydrofuran (THF) / Water (3:1 ratio)

-

1M HCl (for acidification)

Step-by-Step Methodology:

-

Dissolution: Dissolve Ethyl isothiazole-4-carboxylate (1.0 g, 6.36 mmol) in THF (15 mL).

-

Addition: Prepare a solution of LiOH·H₂O (534 mg, 12.7 mmol) in water (5 mL) and add it dropwise to the THF solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of the non-polar ester spot).

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with water (10 mL).

-

Wash with Ethyl Acetate (1 x 10 mL) to remove unreacted organics (discard organic layer).

-

Acidification: Carefully acidify the aqueous layer to pH ~2-3 using 1M HCl. A white precipitate should form.

-

-

Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Yield: Expect ~85-95% of Isothiazole-4-carboxylic acid as a white/off-white solid.[1]

Part 6: Medicinal Chemistry Applications[3][4][8]

Bioisosterism: The isothiazole ring is a classical bioisostere for:

-

Pyridine: Similar size and aromaticity, but with altered H-bond acceptor capability (N is less basic).

-

Thiazole (1,3-isomer): Used to modulate metabolic stability. The isothiazole N-S bond is generally more susceptible to metabolic reduction than the C-S-C linkage in thiazoles, which can be exploited for prodrug strategies or to alter half-life.

-

Isoxazole: Isothiazole is more lipophilic than isoxazole, improving membrane permeability.

Key Therapeutic Areas:

-

Antivirals: Derivatives of isothiazole-4-carboxamides (e.g., Denotivir analogues) show activity against Herpes Simplex Virus (HSV).

-

Anti-inflammatories: 4,5-Disubstituted isothiazoles act as COX/LOX inhibitors.

-

Agrochemicals: The scaffold is prevalent in commercial fungicides (e.g., Isotianil).

Part 7: References

-

Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie.

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal.

-

Sigma-Aldrich. (n.d.). Isothiazole-4-carboxylic acid ethyl ester Product Page.

-

Organic Chemistry Portal. (n.d.). Synthesis of Isothiazoles.

-

PubChem. (n.d.). Isothiazole-4-carboxylic acid (Parent Acid) Compound Summary.

Sources

Ethyl 1,2-thiazole-4-carboxylate: Structural Architecture & Synthetic Pathways

Executive Summary

Ethyl 1,2-thiazole-4-carboxylate (CAS: 165275-43-4), also known as ethyl isothiazole-4-carboxylate , represents a distinct class of five-membered heterocycles containing a nitrogen-sulfur (

Molecular Identity & Structural Analysis[1]

Nomenclature and Classification

-

IUPAC Name: Ethyl isothiazole-4-carboxylate[1]

-

CAS Number: 165275-43-4[1]

-

Molecular Formula:

[1] -

Molecular Weight: 157.19 g/mol [1]

-

SMILES: CCOC(=O)C1=CN=SC1

Electronic Distribution & Aromaticity

The isothiazole ring is a

-

Bond Polarization: The electronegativity difference between Nitrogen (3.04) and Sulfur (2.58) polarizes the

bond, making the sulfur atom susceptible to nucleophilic attack. -

Resonance Energy: Isothiazole possesses a resonance energy of ~29 kcal/mol, lower than benzene but higher than furan, indicating moderate stability.

-

Substituent Effect: The ethyl ester group at position C4 is electron-withdrawing (-M, -I effect). This deactivates the ring towards electrophilic substitution but stabilizes the molecule against oxidative degradation.

Structural Visualization (Graphviz)

The following diagram illustrates the resonance contributions and the reactivity map of the isothiazole core.

Figure 1: Structural connectivity and reactivity mapping of Ethyl isothiazole-4-carboxylate.

Synthetic Pathways

Synthesis of the isothiazole core is less trivial than thiazoles due to the necessity of forming the

Method A: [3+2] Cycloaddition (Nitrile Sulfide Route)

This method involves the generation of a transient nitrile sulfide species which undergoes 1,3-dipolar cycloaddition with an alkyne.

-

Precursor Generation: Thermal decomposition of 1,3,4-oxathiazol-2-one generates the unstable nitrile sulfide dipole (

). -

Cycloaddition: The dipole reacts with ethyl propiolate (dipolarophile).

-

Regioselectivity: The reaction favors the formation of the 4-carboxylate isomer due to electronic steering by the ester group on the alkyne.

Method B: Oxidative Cyclization (Beta-Amino Thionoester)

A robust route for scale-up involves the oxidative closure of acyclic sulfur-nitrogen precursors.

Protocol:

-

Starting Material: Ethyl 3-amino-3-thioxopropanoate (thioamide derivative).

-

Reagent: Hydrogen Peroxide (

) or Iodine ( -

Mechanism: Oxidation of the sulfur atom to a sulfenyl halide or disulfide intermediate, followed by nucleophilic attack by the terminal nitrogen to close the ring.

Figure 2: [3+2] Cycloaddition pathway for isothiazole synthesis.

Spectroscopic Characterization

Accurate identification relies on distinguishing the 1,2-thiazole from the 1,3-thiazole isomer. The

Proton NMR ( NMR) Data (Predicted/Literature Consensus)

Solvent:

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( |

| H-3 | Aromatic Ring | 9.25 - 9.35 | Singlet (s) | - |

| H-5 | Aromatic Ring | 8.70 - 8.80 | Singlet (s) | - |

| Ethyl Ester | 4.38 | Quartet (q) | 7.1 | |

| Ethyl Ester | 1.39 | Triplet (t) | 7.1 |

Diagnostic Note: In 1,2-thiazoles, the H-3 proton is typically more deshielded (downfield) than H-5 due to the proximity to the electronegative Nitrogen and the anisotropy of the

Infrared Spectroscopy (IR)

-

C=O (Ester): Strong band at

. -

C=N (Ring): Medium band at

. -

N-S (Ring): Weak diagnostic stretch at

.

Reactivity & Applications in Drug Design

Reactivity Profile

-

Nucleophilic Attack: The

bond is the "Achilles' heel" of the isothiazole ring. Strong nucleophiles (e.g., Grignard reagents, hydroxide) can cleave this bond, leading to ring-opened sulfur-nitrogen species. -

Lithiation: Treatment with LDA at -78°C selectively deprotonates position C-5 , allowing for further functionalization (e.g., introduction of halogens or alkyl groups) while keeping the C4-ester intact.

Medicinal Chemistry Utility

Isothiazoles serve as bioisosteres for:

-

Pyridines: Offering similar H-bond acceptor capability but different lipophilicity (

). -

Thiazoles: Modulating metabolic stability. The

bond is less prone to P450 oxidation than the -

Applications: Used in the design of antibiotics and antipsychotics (e.g., Perospirone derivatives often contain isothiazole-like motifs).

References

-

Isothiazole Chemistry & Synthesis

- Title: "Recent advances in the synthesis of isothiazoles."

- Source:RSC Advances, 2014.

-

URL:[Link]

-

Spectroscopic Data (Isothiazoles)

-

Compound Registry

-

Title: "Isothiazole-4-carboxylic acid ethyl ester (CAS 165275-43-4)."[1]

- Source:Sigma-Aldrich Product C

-

-

Cycloaddition Methodology

- Title: "Nitrile Sulphides. Part 1. 1,3-Dipolar Cycloaddition Reactions with Alkynes."

- Source:Journal of the Chemical Society, Perkin Transactions 1, 1975.

-

URL:[Link]

Sources

Comprehensive Synthesis and Mechanistic Evaluation of Ethyl 1,2-thiazole-4-carboxylate Derivatives

Executive Summary

The 1,2-thiazole (isothiazole) core is a privileged scaffold in modern medicinal chemistry and agrochemical development, serving as a critical structural motif in antibacterial agents (e.g., isothiazole penicillins), fungicides, and selective herbicides [1]. Among its derivatives, Ethyl 1,2-thiazole-4-carboxylate represents a highly versatile synthetic intermediate. The 4-position of the isothiazole ring is historically challenging to functionalize via direct electrophilic aromatic substitution due to the electron-withdrawing nature of the heteroatoms. Consequently, accessing the 4-carboxylate derivative requires orthogonal synthetic strategies, ranging from de novo cyclizations to advanced photochemical isomerizations.

As a Senior Application Scientist, I have structured this whitepaper to provide a critical, field-proven evaluation of the three primary synthetic pathways to access ethyl 1,2-thiazole-4-carboxylate. This guide emphasizes the mechanistic causality behind each protocol, ensuring that researchers can implement these workflows as robust, self-validating systems.

Retrosynthetic Strategies & Mechanistic Rationale

The synthesis of ethyl 1,2-thiazole-4-carboxylate can be approached through three distinct retrosynthetic disconnections:

-

Metal-Halogen Exchange (Late-Stage Functionalization): Utilizing 4-iodoisothiazole as a precursor, a Grignard reagent is formed and subsequently trapped by ethyl chloroformate [3]. This approach relies on the high polarizability of the C-I bond.

-

Photochemical Isomerization (Ring Rearrangement): A tandem photoarylation-photoisomerization of 1,3-thiazoles (e.g., ethyl 2-iodothiazole-5-carboxylate) yields the 1,2-thiazole core [2]. UV irradiation induces a

transition, triggering a diradical ring-opening and thermodynamic recyclization. -

[3+2] Cyclization (Rees Synthesis): A de novo construction of the ring using primary enamines (like ethyl 3-aminocrotonate) and dithiazolium salts. This cascade reaction provides a highly functionalized isothiazole in a single pot [1].

Caption: Retrosynthetic pathways for the synthesis of Ethyl 1,2-thiazole-4-carboxylate.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. Every reagent choice and temperature parameter is dictated by the electronic and steric demands of the isothiazole core.

Protocol A: Synthesis via Metal-Halogen Exchange (Grignard Trapping)

This method is ideal for scaling, provided strict anhydrous conditions are maintained to prevent protonation of the intermediate.

Step-by-Step Workflow:

-

Preparation: Purge a flame-dried Schlenk flask with argon. Add 4-iodoisothiazole (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Metallation: Cool the reaction mixture to 0 °C using an ice-water bath. Add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 1.1 equiv) dropwise over 15 minutes.

-

Causality: The 0 °C temperature is critical. Elevated temperatures will cause the Grignard intermediate to attack the labile N-S bond of the isothiazole ring, leading to ring-cleavage and degradation. THF coordinates the magnesium center, stabilizing the nucleophile.

-

-

Electrophilic Trapping: Stir for 30 minutes. Add ethyl chloroformate (1.2 equiv) dropwise. The tetrahedral intermediate rapidly collapses, expelling the chloride leaving group.

-

Validation & Workup: Monitor via TLC (UV active at 254 nm). Upon complete consumption of the starting material, quench the reaction carefully with saturated aqueous

. Extract with ethyl acetate, dry over

Protocol B: Tandem Photoarylation-Photoisomerization

This route leverages the thermodynamic sink of the 1,2-thiazole system when irradiated, simultaneously installing an aryl group at the 3-position [2].

Step-by-Step Workflow:

-

Preparation: Dissolve ethyl 2-iodothiazole-5-carboxylate (1.0 equiv) in anhydrous benzene (0.05 M). Benzene acts as both the solvent and the arylation reagent.

-

Irradiation: Transfer the solution to a quartz photoreactor. Irradiate using a medium-pressure mercury lamp (

nm) for 12 hours at room temperature.-

Causality: Quartz is mandatory for UV transmittance. The UV light excites the molecule to a singlet/triplet state, homolytically cleaving the C-I and C-S bonds. The resulting diradical/thiocarbonyl ylide intermediate undergoes a structural rearrangement, contracting and expanding to form the more stable 1,2-thiazole core while trapping a benzene molecule.

-

-

Isolation: Remove the solvent in vacuo and purify via silica gel chromatography to isolate ethyl 3-phenyl-1,2-thiazole-4-carboxylate.

Caption: Photochemical isomerization mechanism from 1,3-thiazole to 1,2-thiazole.

Protocol C: [3+2] Cyclization (Rees-Type Synthesis)

For researchers needing highly substituted derivatives without transition metals, this cascade cyclization is highly efficient [1].

Step-by-Step Workflow:

-

Preparation: Dissolve ethyl 3-aminocrotonate (1.0 equiv) in dichloromethane (DCM) at room temperature.

-

Cyclization: Add 4,5-dichloro-1,2,3-dithiazolium chloride (1.0 equiv) portion-wise.

-

Causality: The dithiazolium salt functions as a dielectrophilic sulfur/nitrogen source. The enamine nucleophilically attacks the salt, triggering a cascade cyclization. Subsequent elimination of elemental sulfur and HCl drives the aromatization of the isothiazole ring.

-

-

Workup: Stir for 2 hours. Evaporate the solvent under reduced pressure and purify the residue by column chromatography to yield the highly functionalized ethyl isothiazole-4-carboxylate derivative.

Quantitative Data & Comparative Analysis

To assist in route selection, the following table summarizes the operational metrics of each synthetic pathway.

| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Scalability |

| Metal-Halogen Exchange | 4-Iodoisothiazole | EtMgBr, Ethyl chloroformate | THF, 0 °C, 2 h | 65–75% | High (Gram/Decagram scale) |

| Photochemical Isomerization | Ethyl 2-iodothiazole-5-carboxylate | Benzene (Solvent/Reactant) | 40–60% | Low (Limited by reactor geometry) | |

| [3+2] Cyclization | Ethyl 3-aminocrotonate | Dithiazolium salt | DCM, RT, 2 h | 70–80% | Medium (Standard batch scale) |

Conclusion

The synthesis of Ethyl 1,2-thiazole-4-carboxylate requires a deep understanding of heterocyclic electronics. While Metal-Halogen Exchange offers the most direct route for simple derivatives, the Rees [3+2] Cyclization provides unparalleled access to heavily substituted analogs. Photochemical Isomerization remains a niche but powerful tool for complex tandem arylations. By adhering to the causal parameters outlined in these protocols, researchers can ensure high-fidelity, reproducible yields across all scales of drug discovery.

References

-

Title: Tandem photoarylation-photoisomerization of halothiazoles: synthesis, photophysical and singlet oxygen activation properties of ethyl 2-arylthizole-5-carboxylates Source: ResearchGate / IRIS (Institutional Research Information System) URL: [Link]

-

Title: Top 6 Progress in Heterocyclic Chemistry papers published in 1996 Source: SciSpace URL: [Link]

Physical properties of Ethyl 1,2-thiazole-4-carboxylate

This guide serves as a definitive technical reference for Ethyl 1,2-thiazole-4-carboxylate (Systematic name: Ethyl isothiazole-4-carboxylate ).

Editorial Note on Nomenclature: In the field of heterocyclic chemistry, precision is paramount. The term "1,2-thiazole" refers strictly to the Isothiazole ring system (Sulfur at position 1, Nitrogen at position 2). This is distinct from the more common "1,3-thiazole" (Thiazole).[1] This guide focuses exclusively on the 1,2-isomer (CAS 165275-43-4) , a specialized scaffold in medicinal chemistry, while noting relevant distinctions from its 1,3-counterpart where necessary for structural activity relationship (SAR) context.

A Critical Scaffold for Fragment-Based Drug Discovery

Executive Summary & Structural Logic

Ethyl isothiazole-4-carboxylate represents a high-value pharmacophore intermediate.[1] Unlike the ubiquitous 1,3-thiazole, the 1,2-isothiazole core offers a unique electrostatic profile due to the adjacent N-S bond, which imparts distinct dipole moments and hydrogen bond accepting capabilities. In drug development, this ester serves as a "masked" electrophile, readily convertible into amides (via aminolysis) or alcohols (via reduction), functioning as a bioisostere for pyridine or phenyl rings to modulate metabolic stability.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | Ethyl isothiazole-4-carboxylate |

| Common Synonyms | Ethyl 1,2-thiazole-4-carboxylate; Isothiazole-4-carboxylic acid ethyl ester |

| CAS Registry Number | 165275-43-4 |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| SMILES | CCOC(=O)c1cscn1 |

| InChI Key | VHXMJBAGIWBTQO-UHFFFAOYSA-N |

Physicochemical Properties

Data integrity note: The 1,2-isomer is a liquid at room temperature, distinguishing it from the 1,3-isomer (Ethyl thiazole-4-carboxylate), which is a solid (MP: 51-55 °C). Researchers must verify physical state upon receipt to confirm isomeric identity.

Core Physical Data

| Property | Value / Range | Condition / Method |

| Physical State | Colorless to Pale Yellow Liquid | Standard Temperature & Pressure (STP) |

| Boiling Point | 240–245 °C (Predicted) | 760 mmHg |

| Density | 1.25 ± 0.1 g/cm³ | @ 20 °C |

| LogP (Octanol/Water) | 1.35 | Predicted (Consensus) |

| Topological Polar Surface Area | 67.4 Ų | Computational |

| H-Bond Acceptors | 3 | (N, O, O) |

| H-Bond Donors | 0 | |

| Solubility | Soluble: DMSO, Methanol, DCM, EtOAcInsoluble: Water | Lipophilic ester profile |

Structural Dynamics

The isothiazole ring is aromatic but less stable to reductive cleavage than thiazole. The N-S bond is the weak link; strong reducing agents (e.g., Raney Nickel) can cleave this bond, ring-opening the scaffold to form acyclic thio-amines. This property is exploited in "masked" synthesis strategies but requires care during chemoselective reductions of the ester group.

Synthesis & Manufacturing Workflow

The synthesis of the 1,2-isothiazole core is more challenging than the Hantzsch thiazole synthesis used for the 1,3-isomer. The preferred route for the 4-carboxylate derivative involves oxidative cyclization .

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the logical flow from acyclic precursors to the final ester.

Validated Synthetic Protocol (Lab Scale)

Note: This protocol is generalized from standard isothiazole ring closures.

Objective: Synthesis of Ethyl isothiazole-4-carboxylate via oxidative closure. Reagents: 3-amino-2-(ethoxycarbonyl)thioacrylamide (Precursor), Hydrogen Peroxide (30%), Ethanol.

-

Preparation: Dissolve the thioacrylamide precursor (1.0 eq) in Ethanol (0.5 M concentration).

-

Cyclization: Cool to 0°C. Add Hydrogen Peroxide (1.1 eq) dropwise over 30 minutes. The reaction is exothermic; maintain internal temp < 10°C to prevent over-oxidation to the sulfoxide.

-

Completion: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product spot will be less polar than the precursor.

-

Workup: Quench with saturated Na₂SO₃ solution. Extract with Dichloromethane (3x).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield the colorless oil .

Quality Control: Spectral Fingerprint

To ensure the identity of CAS 165275-43-4 and differentiate it from the 1,3-isomer, use the following NMR diagnostic peaks.

¹H-NMR (400 MHz, CDCl₃)

-

δ 9.25 ppm (s, 1H): H-5 proton (Adjacent to Sulfur). This is significantly deshielded.

-

δ 8.90 ppm (s, 1H): H-3 proton (Adjacent to Nitrogen).

-

Differentiation: In 1,3-thiazole, the protons appear as doublets (J ~2Hz) or singlets at different shifts (typically δ 8.8 and δ 8.2).

-

-

δ 4.35 ppm (q, J=7.1 Hz, 2H): Methylene of ethyl ester.

-

δ 1.38 ppm (t, J=7.1 Hz, 3H): Methyl of ethyl ester.

LC-MS

-

Method: C18 Reverse Phase, Acetonitrile/Water (+0.1% Formic Acid).

-

Retention Time: ~2.5 min (varies by gradient).

-

Mass Spec: [M+H]⁺ = 158.02.

Applications in Drug Design

The isothiazole ring is a "privileged structure" in modern medicinal chemistry.

Bioisosterism Map

The following graph illustrates how the 1,2-thiazole ester connects to other pharmacophores.

Experimental Protocol: Solubility & Lipophilicity Assessment

For drug formulation, determining the precise LogP is critical.

Protocol: Shake-Flask Method (Miniaturized)

-

Saturate: Prepare mutually saturated water (phosphate buffer pH 7.4) and 1-octanol.

-

Dissolve: Dissolve 1 mg of Ethyl isothiazole-4-carboxylate in 1 mL of the octanol phase.

-

Equilibrate: Add 1 mL of the aqueous phase. Vortex for 60 minutes at 25°C.

-

Separate: Centrifuge at 3000 rpm for 10 minutes.

-

Analyze: Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).

-

Calculation:

.-

Target: Expect a value near 1.[2]35. If > 2.0, check for impurities (like starting materials).

-

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to ambient moisture over long periods.

References

-

PubChem. Compound Summary for Ethyl isothiazole-4-carboxylate. [Link]

-

National Science Foundation (NSF). Review on Synthesis of Isothiazole Derivatives. [Link]

Sources

Ethyl 1,2-thiazole-4-carboxylate: Structural Formula & Technical Guide

Executive Summary & Nomenclature Alert

Ethyl 1,2-thiazole-4-carboxylate (CAS: 165275-43-4) is a specialized heterocyclic ester belonging to the isothiazole class. It serves as a critical intermediate in the synthesis of biologically active compounds, particularly in the development of anti-inflammatory agents, antivirals, and agrochemical fungicides (e.g., isotianil analogs).

⚠️ Critical Nomenclature Distinction

In chemical literature, "thiazole" typically refers to the 1,3-thiazole system.[1][2] The compound discussed here is the 1,2-isomer , correctly termed isothiazole .

| Feature | 1,2-Thiazole (Isothiazole) | 1,3-Thiazole (Thiazole) |

| Structure | N and S are adjacent (N-S bond). | N and S are separated by one carbon. |

| Stability | N-S bond is susceptible to reductive cleavage. | Generally more stable; resembles pyridine. |

| Reactivity | Reacts as a masked 1,3-dicarbonyl equivalent. | Reacts via C2-lithiation or electrophilic substitution. |

| CAS (Ethyl ester) | 165275-43-4 | 14527-43-6 |

Structural Analysis & Physicochemical Properties[3]

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen atom and a sulfur atom in adjacent positions. The 4-carboxylate substitution creates a unique electronic environment, withdrawing electron density from the ring and increasing the acidity of the C3 and C5 protons.

Molecular Specifications

-

IUPAC Name: Ethyl isothiazole-4-carboxylate[3]

-

Molecular Formula: C₆H₇NO₂S[4]

-

Molecular Weight: 157.19 g/mol [3]

-

Physical State: Colorless to pale yellow liquid (at RT).

-

Solubility: Soluble in DCM, DMSO, Methanol; sparingly soluble in water.

Electronic Structure & Aromaticity

The isothiazole ring possesses 6

Caption: Structural connectivity of the isothiazole core highlighting the labile N-S bond and the electronic influence of the C4-ester group.

Synthetic Pathways[2][5][6][7]

Constructing the isothiazole ring is more challenging than the 1,3-thiazole ring due to the formation of the N-S bond. Two primary methodologies are employed for the synthesis of the 4-carboxylate derivative.

Method A: Oxidative Cyclization (The "Peet" Method)

This is the most robust route for generating 3,5-disubstituted or unsubstituted isothiazole-4-carboxylates. It involves the oxidative closure of

Protocol Logic:

-

Precursor Formation: Reaction of an alkyl aminocrotonate with thionyl chloride or similar sulfur source.

-

Cyclization: Oxidation of the intermediate thioamide/enamine using Chloranil, Iodine, or DMSO/I2.

Method B: Dipolar Cycloaddition (Nitrile Sulfide)

A highly convergent approach involving the [3+2] cycloaddition of a nitrile sulfide (generated in situ) with an alkyne ester.

Reaction Scheme:

-

Note: This reaction typically yields a mixture of regioisomers (4-ester vs 5-ester), requiring chromatographic separation.

Caption: General synthetic workflow for isothiazole construction via oxidative cyclization of thio-intermediates.

Reactivity & Medicinal Chemistry Applications[7][8][9][10]

The N-S Bond Vulnerability

The defining feature of 1,2-thiazoles is the N-S bond. Unlike 1,3-thiazoles, isothiazoles can be reductively cleaved (e.g., using Raney Nickel or NaBH4) to yield open-chain

Electrophilic & Nucleophilic Substitution

-

Electrophilic Substitution: The C4-ester group strongly deactivates the ring. Electrophilic attack (e.g., nitration, halogenation) is difficult and, if it occurs, is directed to the C5 position.

-

Nucleophilic Substitution: The C5 position is activated for nucleophilic attack, especially if a leaving group (halogen) is present.

Pharmacophore Utility

The isothiazole-4-carboxylate scaffold is a bioisostere for:

-

Nicotinic acid esters: Providing altered solubility and metabolic stability.

-

Thiophene-3-carboxylates: Modulating pi-stacking interactions in protein binding pockets.

-

Key Drug Classes:

-

Isotianil: An agrochemical fungicide where the isothiazole ring is central to inducing plant defense mechanisms.[5]

-

Kinase Inhibitors: Substituted isothiazoles (often at C3/C5) act as ATP-competitive inhibitors.

-

Experimental Protocol: Characterization

When handling Ethyl 1,2-thiazole-4-carboxylate, verification of the isomer is crucial.

Standard Analytical Data (Predicted/Typical):

-

1H NMR (CDCl3, 400 MHz):

-

1.38 (t, 3H,

-

4.35 (q, 2H,

- 9.30 (s, 1H, C3-H) — Distinctive downfield shift due to N-adjacency.

- 8.75 (s, 1H, C5-H) — Slightly less deshielded than C3.

-

1.38 (t, 3H,

-

IR Spectrum:

-

Strong Carbonyl stretch (

) at ~1715-1725 cm⁻¹. -

C=N stretch at ~1500 cm⁻¹.

-

References

-

Sigma-Aldrich. (2023). Isothiazole-4-carboxylic acid ethyl ester Product Sheet. CAS: 165275-43-4.[3] Link

-

PubChem. (2023). Ethyl isothiazole-4-carboxylate Compound Summary. National Library of Medicine. Link

- Clerici, F., et al. (1996). "General Synthesis of Isothiazoles from Nitrile Sulfides". Tetrahedron, 52(20), 7183-7200. (Foundational work on [3+2] cycloaddition for this scaffold).

- Peet, N. P., et al. (1986). "Synthesis of isothiazoles and their use as masked 1,3-dicarbonyl compounds". Journal of Heterocyclic Chemistry, 23(1), 129-134.

Sources

The Thiazole Scaffold in Chemical Biology: Historical Discovery, Mechanistic Synthesis, and Pharmacological Integration

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Introduction & Historical Milestones

In the landscape of heterocyclic chemistry, few ring systems have demonstrated the pharmacological versatility and structural resilience of the thiazole scaffold. Comprising a five-membered ring with electron-donating sulfur and electron-withdrawing nitrogen heteroatoms, thiazole acts as a privileged pharmacophore in modern drug discovery.

The history of thiazole chemistry began in the late 19th century. The foundational synthesis of the thiazole ring was first described by the German chemist Arthur R. Hantzsch in 1887[1]. Hantzsch’s discovery—achieved by condensing an

Historically, the biological significance of thiazole was cemented with the structural elucidation of Thiamine (Vitamin B1) in the 1930s, which features a naturally occurring thiazolium ring essential for carbohydrate metabolism. By 1939, the synthetic antimicrobial Sulfathiazole was introduced, marking one of the earliest integrations of the thiazole ring into a targeted therapeutic[2]. Today, the scaffold is ubiquitous, found in blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam (patented in 1977)[3] and targeted antineoplastic agents like Dasatinib .

Pharmacophore Mechanics: Why Thiazole?

As an application scientist designing novel therapeutics, the selection of a core heterocycle is never arbitrary. The thiazole ring is chosen for specific physicochemical and stereoelectronic reasons:

-

Hydrogen Bonding Geometry: The

-hybridized nitrogen acts as a potent hydrogen-bond acceptor, crucial for anchoring molecules within target protein pockets[4]. -

Metabolic Stability: Unlike highly electron-rich heterocycles (e.g., furan or pyrrole), the electron-withdrawing nature of the imine-like nitrogen balances the electron-donating sulfur. This prevents rapid oxidative degradation by Cytochrome P450 enzymes.

-

Stacking & Lipophilicity: The aromaticity of the ring allows for

Fig 1. Logical relationship of the thiazole pharmacophore driving target protein affinity.

The Hantzsch Thiazole Synthesis: Mechanistic Breakdown

The Hantzsch Thiazole Synthesis remains the industry standard for constructing this heterocycle due to its high atom economy, tolerance for diverse functional groups, and excellent yields[5].

The reaction is fundamentally a condensation between a thioamide and an

-

Nucleophilic Attack (

): The sulfur atom of the thioamide is highly polarizable and acts as a soft nucleophile, attacking the -

Intramolecular Cyclization: The nitrogen atom of the resulting thioimidate intermediate attacks the electrophilic carbonyl carbon, forming a five-membered hydroxythiazoline ring[5].

-

Dehydration: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate loses a molecule of water to yield the final substituted thiazole[5].

Fig 2. Stepwise reaction mechanism of the Hantzsch Thiazole Synthesis.

Experimental Methodology: Standardized Hantzsch Protocol

To ensure reproducibility, a protocol must be a self-validating system. The following methodology for synthesizing a standard 2,4-disubstituted thiazole includes the causality behind each operational choice and built-in quality control metrics.

Materials Required

-

Reagents:

-Bromoacetophenone (1.0 eq), Thiourea or substituted thioamide (1.1 eq). -

Solvents: Absolute Ethanol (Reaction solvent), 5% Aqueous

(Neutralization). -

Equipment: Reflux apparatus, magnetic stirrer, vacuum filtration setup.

Step-by-Step Workflow

-

Reaction Setup: Dissolve 10 mmol of

-bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask. Add 11 mmol of thiourea.-

Causality: Ethanol is chosen because its dielectric constant stabilizes the polar transition state of the initial

step, while its boiling point (~78°C) provides the exact thermal energy required to drive the final dehydration step without degrading the starting materials[5].

-

-

Reflux & Cyclization: Heat the mixture to a gentle reflux with continuous stirring for 2–4 hours.

-

Validation Check: Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the UV-active

-haloketone spot indicates the completion of the

-

-

Neutralization & Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing 50 mL of 5%

under vigorous stirring.-

Causality: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the basic thiazole nitrogen, keeping the product soluble in the aqueous/ethanol phase. The addition of a mild base (

) neutralizes the hydrobromide salt, shifting the equilibrium to the free base form of the thiazole, which is insoluble in water and precipitates out[5].

-

-

Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts.

-

Analytical Validation (Quality Control):

-

1H-NMR (

): Look for a distinct, highly deshielded singlet around

-

Quantitative Data & Comparative Analysis

To illustrate the structural and pharmacological diversity of thiazole-containing compounds, the following table summarizes key FDA-approved drugs, quantifying their molecular properties and primary mechanisms of action.

| Drug Name | Approval Year | Molecular Wt. ( g/mol ) | Primary Target / Mechanism | Role of Thiazole Scaffold |

| Sulfathiazole | 1939 | 255.32 | Dihydropteroate synthase (Antibacterial) | Bioisostere for PABA; core structural framework[2]. |

| Meloxicam | 2000 | 351.40 | COX-2 Preferential Inhibitor (NSAID) | Penetrates the hydrophobic pocket of COX-2; provides critical H-bond interactions[3],[4]. |

| Dasatinib | 2006 | 488.01 | BCR-Abl Tyrosine Kinase (Antineoplastic) | Acts as a rigid hinge-binding motif, dictating kinase selectivity. |

| Pramipexole | 1997 | 211.33 | Dopamine | Benzothiazole core mimics the catecholamine geometry of dopamine. |

Conclusion & Future Perspectives

From Arthur Hantzsch's foundational synthesis in 1887 to the rational design of modern kinase inhibitors, the thiazole ring has proven indispensable. Its unique combination of electron distribution, hydrogen-bonding capability, and metabolic stability allows medicinal chemists to finely tune the pharmacokinetics and pharmacodynamics of drug candidates. As drug discovery moves toward complex modalities like PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors, the reliable, high-yielding Hantzsch synthesis ensures that thiazole will remain a cornerstone scaffold in the development of next-generation therapeutics.

References

-

1 - Historical documentation of the 1887 discovery by Arthur R. Hantzsch. 2.5 - Detailed mechanistic breakdown of the

, cyclization, and dehydration steps. -

3 - Structural and historical data on the NSAID Meloxicam (patented 1977). 4.4 - Analysis of the thiazole pharmacophore binding modes within the COX-2 active site.

-

2 - Historical classification and pharmacological data for the early antimicrobial Sulfathiazole.

Sources

- 1. synarchive.com [synarchive.com]

- 2. MeSH RDF Explorer [id.nlm.nih.gov]

- 3. Meloxicam hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Thiazole Carboxylates: A Technical Guide to Reactivity & Functionalization

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in drugs ranging from Ritonavir (antiviral) to Dasatinib (antineoplastic). When functionalized with a carboxylate group (ester or acid), the thiazole ring undergoes a dramatic shift in electronic character. The carboxylate acts not just as a synthetic handle, but as a potent electron-withdrawing group (EWG) that activates the ring toward nucleophilic attack while modulating the acidity of the C2-proton.

This guide provides an in-depth analysis of the reactivity profiles of thiazole-4- and thiazole-5-carboxylates, focusing on three critical transformations: C2-Lithiation/Metalation , Nucleophilic Aromatic Substitution (

Part 1: Electronic Architecture & Chemoselectivity

To manipulate thiazole carboxylates effectively, one must understand the "Push-Pull" dynamics of the ring system.

-

The Thiazole Core: Thiazole is

-excessive (like thiophene) but nitrogen-deficient (like pyridine). The sulfur atom donates electron density into the ring, while the nitrogen atom withdraws it. -

The Carboxylate Effect: Placing an ester or acid at C4 or C5 creates a "sink" for electron density. This lowers the LUMO of the ring, making it significantly more electrophilic than the parent thiazole.

Reactivity Landscape (Graphviz Visualization)

The following diagram maps the distinct reactivity zones created by this electronic arrangement.

Figure 1: Reactivity landscape of thiazole-4-carboxylates. Red indicates high electrophilicity/acidity; Blue indicates the directing group; Yellow indicates residual nucleophilicity.

Part 2: The C2 "Power Position" (Lithiation & Functionalization)

The proton at C2 is the most acidic site on the ring. However, lithiating a thiazole ester is fraught with peril: Self-condensation (Claisen-type) and Ring Fragmentation (via cleavage of the C-S bond) are common failure modes.

Critical Protocol: C2-Lithiation of Ethyl Thiazole-4-Carboxylate

The Challenge: Standard n-BuLi will attack the ester carbonyl. The Solution: Use a non-nucleophilic, sterically hindered base (LiTMP or LDA) at cryogenic temperatures, or use a halogen-metal exchange strategy ("TurboGrignard").

Method A: Deprotonation (Kinetic Control)

-

Reagents: 2,2,6,6-Tetramethylpiperidine (TMP), n-BuLi, THF (anhydrous).

-

Preparation of LiTMP: Add n-BuLi (1.1 eq) to TMP (1.2 eq) in THF at -78°C. Warm to 0°C for 15 min, then cool back to -78°C.

-

Lithiation: Add the thiazole ester (1.0 eq) dropwise as a THF solution. Crucial: Maintain internal temperature below -70°C. Stir for 30 min.

-

Note: The resulting 2-lithio species is unstable above -50°C.

-

-

Quench: Add electrophile (e.g., DMF, aldehydes, I2) rapidly.

-

Workup: Acidify with sat. NH4Cl.

Method B: Halogen-Metal Exchange (Safety & Scale)

If the starting material is ethyl 2-bromothiazole-4-carboxylate, do not use n-BuLi (causes halogen dance or scrambling). Use TurboGrignard (

-

Setup: Dissolve substrate in THF at -20°C (manageable cooling).

-

Exchange: Add

(1.1 eq). The exchange is fast (5-15 min). -

Stability: The resulting magnesiate is stable up to 0°C, preventing ring opening.

Experimental Validation Data

| Method | Base/Reagent | Temp | Electrophile | Yield (%) | Notes |

| Deprotonation | LDA | -78°C | DMF | 65-70% | Moderate yield due to ester attack side-reaction. |

| Deprotonation | LiTMP | -78°C | DMF | 85-92% | Superior due to steric bulk of base. |

| Exchange | -20°C | Benzaldehyde | 94% | Best for 2-bromo precursors; scalable. |

Part 3: Nucleophilic Aromatic Substitution ( )

When a halogen (Cl, Br) is placed at C2, the thiazole-4-carboxylate becomes a "super-electrophile." The nitrogen atom and the carboxylate group work in concert to stabilize the Meisenheimer intermediate, facilitating the displacement of the halogen by nucleophiles.

Mechanism & Scope[1][2][3][4][5][6][7]

Unlike benzene rings which require strong forcing conditions, 2-bromothiazole esters react with amines and thiols under mild conditions.

Figure 2:

Protocol: Displacement with Primary Amines

-

Solvent: DMF or DMSO (polar aprotic promotes the transition state).

-

Base:

or DIPEA (2.0 eq) to scavenge acid. -

Conditions:

-

Aliphatic Amines: Room temperature, 1-4 hours.[1]

-

Anilines: 60-80°C, 4-12 hours.

-

-

Purification: Most products precipitate upon addition of water.

Authoritative Insight: Research indicates that the reaction rate at C2 is approximately 100x faster in thiazole-4-carboxylates compared to non-carboxylated thiazoles due to the inductive effect of the ester [1].

Part 4: Decarboxylation & Radical Functionalization

The carboxylate is often a temporary handle used to direct chemistry, which must then be removed or transformed.

Protodecarboxylation (Removal)

To remove the carboxylate, one must first hydrolyze the ester to the carboxylic acid.

-

Mechanism: Zwitterionic intermediate. The ring nitrogen protonates, facilitating

loss. -

Conditions: Reflux in high-boiling solvent (sulfolane or diphenyl ether) with Cu powder (catalyst) or simply heating in acidic media (HCl/dioxane).

Minisci-Type Radical Alkylation (Transformation)

Recent advances utilize the carboxylic acid as a radical precursor to functionalize other positions or to couple the thiazole to other heterocycles.

-

Reagents:

(cat.), -

Process: Oxidative decarboxylation generates a thiazolyl radical, which can attack electron-deficient arenes.

References

-

BenchChem. (n.d.). Ethyl 2-bromothiazole-4-carboxylate Reactivity Profile. Retrieved from

-

EvitaChem. (n.d.). Ethyl 4-bromothiazole-2-carboxylate: Synthesis and Grignard Formation. Retrieved from

-

Royal Society of Chemistry. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. Retrieved from

-

MDPI. (2026). Electrochemistry Carboxylation of Bromothiazoles with CO2. Retrieved from

-

National Institutes of Health (PMC). (2021). Thiazole Ring—A Biologically Active Scaffold.[3] Retrieved from

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 1,2-thiazole-4-carboxylate Solubility and Stability

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 1,2-thiazole-4-carboxylate (Ethyl isothiazole-4-carboxylate), a critical heterocyclic scaffold used in the synthesis of antiviral agents, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals. Unlike its more common isomer (1,3-thiazole), the 1,2-thiazole (isothiazole) core possesses a unique Nitrogen-Sulfur (N-S) bond that dictates distinct stability and reactivity profiles.

This document details the physicochemical properties, solubility behavior, degradation mechanisms, and validated experimental protocols for handling this compound in drug discovery workflows.

Physicochemical Identity & Properties[1][2][3][4][5][6]

The distinction between the 1,2-thiazole (isothiazole) and 1,3-thiazole isomers is critical. Ethyl 1,2-thiazole-4-carboxylate contains an N-S bond susceptible to cleavage under specific reductive conditions, a feature absent in 1,3-thiazoles.

| Property | Specification | Notes |

| IUPAC Name | Ethyl isothiazole-4-carboxylate | |

| CAS Number | 165275-43-4 | Distinct from 1,3-isomer (CAS 14527-43-6) |

| Molecular Formula | C₆H₇NO₂S | |

| Molecular Weight | 157.19 g/mol | |

| Physical State | Colorless to pale yellow liquid | May crystallize at low temperatures |

| Predicted LogP | ~1.5 – 1.8 | Moderately lipophilic |

| pKa (Conjugate Acid) | < 0 | The nitrogen is weakly basic due to electron-withdrawing ester |

Solubility Profile & Solvent Selection

Theoretical Solubility

Ethyl 1,2-thiazole-4-carboxylate is a lipophilic ester. It exhibits poor aqueous solubility but high solubility in polar aprotic solvents.

-

Aqueous Media: Low solubility (< 1 mg/mL). Solubility is pH-independent in the physiological range (pH 1–8) because the isothiazole nitrogen is not protonated under these conditions.

-

Organic Solvents: Freely soluble in DMSO, Ethanol, Methanol, and Dichloromethane.

Recommended Stock Solution Protocol

For biological assays or synthetic workflows, prepare stock solutions in DMSO or Anhydrous Ethanol .

Protocol: 100 mM Stock Preparation

-

Weigh 15.72 mg of Ethyl 1,2-thiazole-4-carboxylate.

-

Dissolve in 1.0 mL of analytical grade DMSO (dimethyl sulfoxide).

-

Vortex for 30 seconds to ensure complete homogeneity.

-

Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture.

Stability Assessment & Degradation Mechanisms

Understanding the degradation pathways is essential for accurate data interpretation in screening campaigns.

Hydrolytic Stability (Ester Cleavage)

The primary degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (Isothiazole-4-carboxylic acid ).

-

Acidic pH (< 4): Slow hydrolysis.

-

Neutral pH (7.4): Stable for short durations (24h) but susceptible to gradual hydrolysis over days.

-

Basic pH (> 9): Rapid hydrolysis driven by hydroxide ion attack on the carbonyl carbon.

Chemical Stability (N-S Bond Lability)

The 1,2-thiazole ring contains a weak N-S bond.

-

Reductive Conditions: Reagents like sodium borohydride, DTT (dithiothreitol), or TCEP can cleave the N-S bond, causing ring opening and loss of the heterocyclic core.

-

Oxidative Conditions: Generally stable, though strong oxidants may target the sulfur.

Photostability

Isothiazoles can undergo photo-isomerization or ring contraction under high-intensity UV light. Solutions should be protected from light.

Visualization of Stability Logic

The following diagram illustrates the decision matrix for stability testing and degradation pathways.

Caption: Degradation pathways of Ethyl 1,2-thiazole-4-carboxylate showing ester hydrolysis and N-S bond cleavage risks.

Experimental Protocols

Validated HPLC Stability-Indicating Method (SIM)

To accurately quantify solubility and stability, use the following Reverse-Phase HPLC method. This method separates the parent ester from its primary hydrolysis product (acid).

Instrument Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Isothiazole characteristic absorption).

-

Temperature: 30°C.

Gradient Profile:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |

| 13.0 | 5 (Re-equilibration) |

Expected Retention:

-

Acid Metabolite: ~2.5 - 3.5 min (More polar).

-

Parent Ester: ~6.5 - 7.5 min (Less polar).

Thermodynamic Solubility Workflow

This protocol determines the equilibrium solubility of the compound in a specific buffer.

Caption: Step-by-step workflow for thermodynamic solubility determination using saturation shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add excess solid Ethyl 1,2-thiazole-4-carboxylate (~2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (Do not use Nylon, as it may bind the compound).

-

Quantification: Inject the supernatant into the HPLC system described in Section 4.1. Compare peak area against a standard curve prepared in DMSO/Water (50:50).

Handling and Safety

-

Hazard Identification: Isothiazoles can be skin and eye irritants.[2][3][4] The ester may hydrolyze to the acid in vivo, which could have specific biological activity.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors if the liquid is volatile.

-

Storage: Store neat liquid at 2-8°C (short term) or -20°C (long term) under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress and oxidation.

References

-

Sigma-Aldrich. Isothiazole-4-carboxylic acid ethyl ester (CAS 165275-43-4) Product Sheet. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl isothiazole-4-carboxylate. Retrieved from

-

Machon, Z., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.[5] Acta Poloniae Pharmaceutica. Retrieved from

-

Fisher Scientific. Safety Data Sheet: Ethyl 2-aminothiazole-4-carboxylate (Analogous Structure Safety Data). Retrieved from

Sources

- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 2. georganics.sk [georganics.sk]

- 3. fishersci.fr [fishersci.fr]

- 4. fishersci.com [fishersci.com]

- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Ethyl 1,2-Thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic properties of Ethyl 1,2-thiazole-4-carboxylate, also known as ethyl isothiazole-4-carboxylate. The isothiazole ring is a crucial pharmacophore in medicinal chemistry, and a thorough understanding of its spectroscopic characteristics is paramount for unambiguous structure elucidation, purity assessment, and the development of novel therapeutics. This document moves beyond a simple data repository to explain the rationale behind the spectral features, offering insights into how these data are acquired and interpreted in a research and drug development context.

Molecular Structure and its Spectroscopic Implications

Ethyl 1,2-thiazole-4-carboxylate is a five-membered heterocyclic compound containing a nitrogen-sulfur bond. This arrangement, isomeric to the more common 1,3-thiazole, imparts distinct electronic and, consequently, spectroscopic properties. The electron-withdrawing nature of the ester group at the 4-position and the inherent aromaticity of the isothiazole ring significantly influence the chemical environment of each atom, which is directly reflected in its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For Ethyl 1,2-thiazole-4-carboxylate, both ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this specific molecule is not readily found, we can predict the spectral features with high confidence based on the analysis of related isothiazole derivatives and fundamental NMR principles. The expected signals are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 1,2-thiazole-4-carboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.0 | Singlet | 1H | H-5 | The proton at position 5 is adjacent to the electronegative nitrogen atom and is part of the aromatic ring, leading to significant deshielding. |

| ~8.4 - 8.6 | Singlet | 1H | H-3 | The proton at position 3 is also part of the aromatic system and is deshielded, though typically to a lesser extent than H-5. |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to the oxygen atom, resulting in a downfield shift. The quartet multiplicity arises from coupling to the three methyl protons. |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 1,2-thiazole-4-carboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 - 165 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears at the downfield end of the spectrum. |

| ~155 - 158 | C-3 | Aromatic carbon adjacent to the sulfur atom. |

| ~148 - 152 | C-5 | Aromatic carbon adjacent to the nitrogen atom. |

| ~130 - 135 | C-4 | The quaternary carbon of the isothiazole ring bearing the ester group. |

| ~61 - 63 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen. |

| ~14 - 15 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester in the typical aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring and processing NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Ethyl 1,2-thiazole-4-carboxylate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Calibration: Before data acquisition, ensure the NMR spectrometer is properly locked on the deuterium signal of the solvent, and the probe is tuned and shimmed to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for Ethyl 1,2-thiazole-4-carboxylate are summarized in Table 3.

Table 3: Predicted Major IR Absorption Bands for Ethyl 1,2-thiazole-4-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the isothiazole ring. |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the ethyl group. |

| ~1720 - 1740 | Strong | C=O stretch (ester) | The strong absorption is characteristic of the carbonyl group in the ester functionality.[1] |

| ~1600 - 1450 | Medium-Weak | C=C and C=N stretch (ring) | Aromatic ring stretching vibrations of the isothiazole nucleus. |

| ~1300 - 1000 | Strong | C-O stretch (ester) | Characteristic stretching vibrations of the C-O single bonds in the ester group.[1] |

| ~850 - 750 | Medium-Strong | C-H out-of-plane bend | Bending vibrations of the C-H bonds on the heterocyclic ring. |

Experimental Protocol for IR Data Acquisition

Workflow for FT-IR Analysis

Sources

Methodological & Application

Uses of Ethyl 1,2-thiazole-4-carboxylate in organic synthesis

Application Note: Uses of Ethyl 1,2-thiazole-4-carboxylate in Organic Synthesis

Executive Summary

Ethyl 1,2-thiazole-4-carboxylate (also known as Ethyl isothiazole-4-carboxylate) is a critical heterocyclic building block distinct from its more common isomer, ethyl 1,3-thiazole-4-carboxylate. While the 1,3-thiazole scaffold is ubiquitous in nature (e.g., thiamine, epothilones), the 1,2-thiazole (isothiazole) core offers a unique pharmacological profile due to its N-S bond lability under specific metabolic conditions and its distinct electronic distribution. This guide details the synthesis, reactivity, and application of this ester in the development of Hypoxia Inducible Factor (HIF) modulators and anti-infective agents.

Chemical Profile & Distinctions

| Property | Specification |

| IUPAC Name | Ethyl isothiazole-4-carboxylate |

| CAS Number | 165275-43-4 (Distinct from 1,3-thiazole isomer: 14527-43-6) |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Structure | 5-membered ring with adjacent Nitrogen (1) and Sulfur (2); Ester at C4.[1][2] |

| Key Reactivity | C4-Ester hydrolysis/amidation; C5-Lithiation; N-S bond cleavage (reductive). |

Critical Note: Researchers must verify the CAS number before procurement. The 1,3-thiazole isomer is significantly cheaper and more common but possesses entirely different biological activity and reactivity profiles.

Synthetic Utility & Reactivity[4][5]

The utility of ethyl 1,2-thiazole-4-carboxylate lies in its ability to serve as a stable core for divergent synthesis. Unlike furan or pyrrole esters, the isothiazole ring is remarkably stable to oxidative conditions but sensitive to reductive cleavage of the N-S bond.

Core Reactivity Pathways

-

C4-Ester Functionalization: The ester is the primary handle. It undergoes standard hydrolysis to the acid (CAS 822-82-2), which is then coupled to amines to generate bioactive carboxamides (e.g., Isotianil analogs).

-

C5-Metallation: The proton at C5 is relatively acidic. Treatment with hindered bases (e.g., TMPMgCl·LiCl) allows for magnesiation/lithiation at C5, enabling the introduction of electrophiles (halogens, aldehydes, aryls) without disturbing the C4-ester.

-

Reductive Ring Opening: Under vigorous reducing conditions (e.g., Raney Ni/H₂), the N-S bond cleaves to form acyclic enamino-thiones or fully reduced amino-thio compounds, serving as a "masked" 1,3-functionalized synthon.

Figure 1: Primary reactivity pathways for Ethyl 1,2-thiazole-4-carboxylate.

Detailed Experimental Protocols

Protocol A: Hydrolysis to Isothiazole-4-carboxylic Acid

Context: The acid form is the requisite precursor for amide coupling reactions common in medicinal chemistry (e.g., synthesis of HIF prolyl hydroxylase inhibitors).

Reagents:

-

Ethyl isothiazole-4-carboxylate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

-

Solvent: THF/Water (3:1 v/v)

-

1N HCl (for acidification)[3]

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Ethyl isothiazole-4-carboxylate (e.g., 2.6 g, 16.5 mmol) in THF (30 mL).

-

Addition: Add a solution of LiOH·H₂O (2.08 g, 49.5 mmol) in water (10 mL) dropwise to the stirring ester solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 18 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) until the starting ester spot (R_f ~0.6) disappears.[2]

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Cool the remaining aqueous residue in an ice bath (0 °C).

-

Acidify carefully with 1N HCl to pH ~2.0. A white precipitate should form.

-

-

Isolation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum over P₂O₅.

-

Expected Yield: 85–95%.

-

Characterization: ¹H NMR (DMSO-d₆) δ 9.36 (s, 1H, C5-H), 8.94 (s, 1H, C3-H).

-

Protocol B: Synthesis of HIF Modulator Precursors (Amide Coupling)

Context: Isothiazole-carboxamides are bioisosteres of nicotinamides. This protocol couples the acid to a heterocyclic amine.[4]

Reagents:

-

Isothiazole-4-carboxylic acid (1.0 equiv)

-

Amine partner (e.g., 3-aminopyridine) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF

Procedure:

-

Activation: To a solution of Isothiazole-4-carboxylic acid (1.0 mmol) in dry DMF (5 mL) under N₂, add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Add the amine partner (1.1 mmol) in one portion.

-

Completion: Stir at room temperature for 4–6 hours.

-

Workup:

-

Dilute with EtOAc (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Applications in Drug Discovery

Hypoxia Inducible Factor (HIF) Modulation

The isothiazole-4-carboxylate scaffold is a key pharmacophore in the development of HIF prolyl hydroxylase inhibitors. The 1,2-positioning of the Nitrogen and Sulfur allows for bidentate chelation of the active site iron (Fe²⁺) in the enzyme, mimicking the 2-oxoglutarate co-substrate.

-

Mechanism: The carboxylate oxygen and the ring nitrogen (or an adjacent amide oxygen) form a chelating pincer.

-

Advantage: Isothiazoles often show improved metabolic stability compared to their pyrazole or thiazole counterparts in this specific binding pocket.

Anti-Infective Agents

Derivatives of isothiazole-4-carboxylic acid, specifically the amides (e.g., Isotianil), function as plant defense activators. In human health, 4-carboxamide derivatives have shown activity against viral replication by inhibiting specific polymerases, leveraging the unique electronic properties of the isothiazole ring to stack within viral DNA/RNA complexes.

Safety & Handling

-

Hazards: Ethyl 1,2-thiazole-4-carboxylate is an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The ester is stable but can hydrolyze slowly if exposed to atmospheric moisture over prolonged periods.

-

Odor: Like many sulfur heterocycles, it may possess a distinct, disagreeable odor. All manipulations should be performed in a fume hood.

References

-

Synthesis and Reactivity of Isothiazoles

-

Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances.[5]

- Source:Thieme Connect (Synthesis Review).

-

- Title: Isothiazole-pyridine derivatives as modulators of HIF (hypoxia inducible factor) activity (US Patent 8952160B2).

-

General Isothiazole Chemistry

- Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Source:Medwin Publishers.

-

URL:[Link]

-

Compound Data & CAS Verification

Sources

- 1. isothiazole.com [isothiazole.com]

- 2. 15903-66-9 | 3-Methylisothiazole-4-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. medwinpublisher.org [medwinpublisher.org]

- 6. researchgate.net [researchgate.net]

Application Note: Ethyl 1,2-thiazole-4-carboxylate as a Strategic Building Block in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of structure-activity relationship (SAR) campaigns. Ethyl 1,2-thiazole-4-carboxylate (also known as ethyl isothiazole-4-carboxylate) has emerged as a highly versatile and privileged scaffold[1]. Characterized by the unique 1,2-relationship of its sulfur and nitrogen heteroatoms, this building block provides distinct physicochemical properties, including improved metabolic stability, favorable lipophilicity, and unique hydrogen-bonding geometries compared to standard 1,3-thiazoles.

This application note provides an in-depth technical guide on utilizing ethyl 1,2-thiazole-4-carboxylate for late-stage functionalization. We will explore its mechanistic significance, its integration into the synthesis of positive allosteric modulators (PAMs) and kinase inhibitors, and provide field-validated protocols for its derivatization.

Chemical Profile & Mechanistic Significance

The isothiazole ring is a five-membered aromatic sulfur heterocycle. Unlike the more ubiquitous 1,3-thiazoles, the adjacent N-S heteroatoms in 1,2-thiazoles impart an asymmetric electron distribution[2]. This unique electronic topology alters the π-electron delocalization, often leading to distinct protein-ligand interactions, particularly in allosteric binding pockets[3].

The ethyl ester at the C4 position serves as a highly reactive, orthogonal handle. It can be selectively hydrolyzed to the corresponding 1,2-thiazole-4-carboxylic acid without disrupting the sensitive N-S bond. This acid intermediate is a critical branching point for parallel library synthesis, allowing for rapid amidation, reduction to alcohols, or cross-coupling to explore peripheral chemical space while maintaining the core pharmacophore[4].

Key Medicinal Chemistry Applications

Neurology: α7 nAChR Positive Allosteric Modulators (PAMs)

Isothiazole derivatives have been successfully utilized in the development of PAMs for the α7 nicotinic acetylcholine receptor (nAChR). For instance, the clinical candidate molecule RGH-857 and its analogs utilize the isothiazole core to achieve potent in vitro and in vivo activity[5]. The isothiazole scaffold provides the necessary geometry to interact with the allosteric site, enhancing calcium influx and downstream ERK/MAPK signaling, which is vital for cognitive enhancement and neuroprotection in models of amnesia[6].

Figure 1: Mechanism of action of isothiazole-derived PAMs on the α7 nAChR pathway.

Oncology: Allosteric MEK1 Inhibitors

Isothiazole-4-carboxamidines function as highly selective allosteric MEK1 inhibitors[3]. The 4-carboxylate building block is a direct precursor to these carboxamidines. By binding to a unique allosteric pocket adjacent to the ATP-binding site, these derivatives lock the kinase in a catalytically inactive conformation, effectively downregulating the MAPK/ERK pathway with significant oral bioavailability[7].

Quantitative Data Summary

The following table summarizes the physicochemical properties and biological activities of key therapeutic derivatives synthesized from the ethyl 1,2-thiazole-4-carboxylate building block.

| Derivative Class | Primary Target | Key Pharmacological Metric | LogP (Calculated) | Thermodynamic Sol. (µM) |

| Isothiazole-4-carboxamides | α7 nAChR (PAM) | EC₅₀: 10 - 50 nM | 2.5 - 3.5 | 5.0 - 20.0 |

| Isothiazole-4-carboxamidines | MEK1 (Allosteric) | IC₅₀: < 100 nM | 3.0 - 4.2 | Moderate (pH dependent) |

| 5-Amino-isothiazole-4-carboxylic acids | Anti-inflammatory | Cell Growth Inhibition | 1.8 - 2.5 | High (> 50.0) |

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail the late-stage functionalization of ethyl 1,2-thiazole-4-carboxylate, explaining the causality behind each reagent choice to ensure scientific integrity.

Protocol A: Mild Saponification to 1,2-Thiazole-4-carboxylic Acid

Objective: Convert the ethyl ester to a carboxylic acid to enable downstream amide coupling. Causality & Design: The N-S bond of the isothiazole ring is sensitive to aggressive nucleophilic attack or reductive cleavage[1]. Therefore, Lithium Hydroxide (LiOH) is selected over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen to increase its electrophilicity. This facilitates hydroxide attack at the carbonyl carbon rather than the heterocyclic ring, preventing unwanted ring-opening.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent (eq) of ethyl 1,2-thiazole-4-carboxylate in a 2:1 mixture of Tetrahydrofuran (THF) and deionized water (0.2 M concentration).

-

Reagent Addition: Add 1.5 eq of LiOH·H₂O in a single portion at 0 °C.

-

Reaction: Remove the ice bath and stir the mixture at room temperature (20-25 °C) for 4-6 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 7:3). The disappearance of the ester mass/spot validates complete conversion.

-

Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and wash with Diethyl Ether to remove unreacted starting material.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2.0 using 1N HCl. The 1,2-thiazole-4-carboxylic acid will precipitate as a solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure intermediate.

Protocol B: HATU-Mediated Amide Coupling

Objective: Synthesize an isothiazole-4-carboxamide library from the isolated carboxylic acid. Causality & Design: HATU is utilized as the coupling reagent due to its superior efficiency in handling sterically hindered amines and its ability to suppress epimerization. N,N-Diisopropylethylamine (DIPEA) is chosen as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without competing as a nucleophile in the reaction.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of 1,2-thiazole-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

-